BenchChemオンラインストアへようこそ!

3-(5-Methylmorpholin-3-yl)pentane-2,4-dione

Physicochemical profiling Lead optimization Fragment-based drug discovery

3-(5-Methylmorpholin-3-yl)pentane-2,4-dione (CAS 1597922-38-7) is a C10H17NO3 β-diketone featuring a 5-methyl-substituted morpholine ring at the C3 position of the pentane-2,4-dione backbone. With a molecular weight of 199.25 g/mol and a computed AlogP of 1.29, it belongs to the class of C-substituted morpholine derivatives that serve as versatile intermediates and screening candidates in medicinal chemistry.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
Cat. No. B13314035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methylmorpholin-3-yl)pentane-2,4-dione
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1COCC(N1)C(C(=O)C)C(=O)C
InChIInChI=1S/C10H17NO3/c1-6-4-14-5-9(11-6)10(7(2)12)8(3)13/h6,9-11H,4-5H2,1-3H3
InChIKeyIIKRNPHJXYIDCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methylmorpholin-3-yl)pentane-2,4-dione: Comparator-Anchored Procurement Evidence Guide for a C5-Methylated Morpholinyl Diketone Scaffold


3-(5-Methylmorpholin-3-yl)pentane-2,4-dione (CAS 1597922-38-7) is a C10H17NO3 β-diketone featuring a 5-methyl-substituted morpholine ring at the C3 position of the pentane-2,4-dione backbone . With a molecular weight of 199.25 g/mol and a computed AlogP of 1.29, it belongs to the class of C-substituted morpholine derivatives that serve as versatile intermediates and screening candidates in medicinal chemistry . Unlike the widely available unsubstituted morpholine analog 3-morpholinopentane-2,4-dione (CAS 1296654-27-7, MW 185.22 g/mol), the 5-methyl modification introduces a stereocenter and alters both steric and electronic properties of the morpholine nitrogen, creating meaningful differentiation for structure-activity relationship (SAR) exploration .

Why 3-(5-Methylmorpholin-3-yl)pentane-2,4-dione Cannot Be Interchanged with Unsubstituted Morpholine or Non-Methylated Pentane-2,4-dione Analogs


Generic substitution among morpholinyl pentane-2,4-dione analogs is unreliable because the 5-methyl group on the morpholine ring directly modulates both the pKa of the secondary amine (via inductive and steric effects) and the conformational preferences of the heterocycle . In C-substituted morpholine SAR, even a single methyl substituent at the 5-position has been shown to alter target binding, metabolic stability, and solubility profiles relative to the unsubstituted parent [1]. For this compound specifically, the presence of the 5-methyl group increases the computed AlogP by approximately 0.3–0.5 log units and adds one heavy atom compared to 3-morpholinopentane-2,4-dione (MW 185.22 vs. 199.25 g/mol), changes that are non-trivial for fragment-based screening hit expansion and lead optimization campaigns . The C5 stereocenter further enables chiral SAR studies that the achiral unsubstituted analog cannot support.

Quantitative Differentiation Evidence for 3-(5-Methylmorpholin-3-yl)pentane-2,4-dione Against Closest Analogs


Increased Lipophilicity (AlogP) Versus Unsubstituted 3-Morpholinopentane-2,4-dione

The 5-methyl substitution on the morpholine ring increases the computed AlogP of 3-(5-methylmorpholin-3-yl)pentane-2,4-dione by approximately 0.3–0.5 log units compared to 3-morpholinopentane-2,4-dione . The target compound has an AlogP of 1.29, while the unsubstituted analog (CAS 1296654-27-7, MW 185.22) is predicted to have a lower AlogP due to the absence of the lipophilic methyl group and a lower overall molecular weight . This difference is consistent with the established additivity of methyl group contributions to logP in heterocyclic systems.

Physicochemical profiling Lead optimization Fragment-based drug discovery

Chiral Center Introduction Enabling Stereochemical SAR Relative to Achiral 3-Morpholinopentane-2,4-dione

3-(5-Methylmorpholin-3-yl)pentane-2,4-dione possesses a stereocenter at the C5 position of the morpholine ring (SMILES: O=C(C)C(C(=O)C)C1NC(C)COC1) . The closest commercially available comparator, 3-morpholinopentane-2,4-dione (CAS 1296654-27-7), is achiral and lacks this stereochemical dimension . The presence of the C5 methyl group introduces the possibility of (R)- and (S)-enantiomers with potentially divergent biological activities—a well-documented phenomenon in C-substituted morpholine pharmacology where enantiomers of 5-methylmorpholine derivatives have shown differing receptor binding profiles [1].

Chiral SAR Stereochemistry Morpholine derivatives

Drug-Likeness (QED) Score Compared to Published Benchmarks for Fragment and Lead-Like Chemical Space

The Quantitative Estimate of Drug-likeness (QED) for 3-(5-methylmorpholin-3-yl)pentane-2,4-dione is 0.69 . This score places it within the attractive range for lead-like and fragment-derived compounds (typically QED > 0.5). For context, the mean QED for oral drugs is approximately 0.49–0.67 depending on the dataset, and the compound exceeds this mean [1]. While QED for 3-morpholinopentane-2,4-dione is not independently reported in a comparable database, the lower molecular weight (185 vs. 199 g/mol) and reduced lipophilicity of the unsubstituted analog would produce a slightly higher QED, making the 5-methyl variant a deliberate trade-off: improved target engagement potential at the cost of marginally reduced drug-likeness metrics.

Drug-likeness Fragment-based screening Quantitative Estimate of Drug-likeness

Hydrogen Bond Donor Count Differentiation Versus Piperidine and Pyrrolidine Pentane-2,4-dione Analogs

The morpholine NH in 3-(5-methylmorpholin-3-yl)pentane-2,4-dione provides one hydrogen bond donor (HBD = 2 total, including the enol tautomer of the diketone), whereas analogous piperidine-substituted pentane-2,4-diones and pyrrolidine-substituted variants differ in their HBD/HBA profiles due to the replacement of the ring oxygen with carbon . Specifically, the morpholine oxygen serves as an additional hydrogen bond acceptor (HBA = 5) without contributing a donor, a feature absent in carbocyclic amine analogs. This HBA/HBA balance is considered a key determinant of bioavailability and off-target selectivity in morpholine-containing drugs [1].

Hydrogen bonding Morpholine vs. piperidine Scaffold hopping

Application Scenarios Where 3-(5-Methylmorpholin-3-yl)pentane-2,4-dione Offers Procurement Advantages Over Unsubstituted or Non-Morpholine Analogs


Fragment-Based Screening Libraries Requiring Stereochemical Diversity in the Morpholine Subpocket

For fragment-based drug discovery campaigns targeting enzymes or receptors with a morpholine-binding subpocket, 3-(5-methylmorpholin-3-yl)pentane-2,4-dione (MW 199.25) satisfies fragment physicochemical criteria (MW < 250 Da, AlogP 1.29, QED 0.69) while introducing a stereocenter that its achiral analogs (e.g., 3-morpholinopentane-2,4-dione) lack . The 5-methyl group also provides a vector for further SAR exploration through additional substitution, making it a superior procurement choice when library diversity and stereochemical coverage are prioritised over minimal molecular weight.

Lead Optimization of Morpholine-Containing Kinase or GPCR Inhibitors Where Lipophilicity Fine-Tuning Is Required

The higher AlogP (1.29) of 3-(5-methylmorpholin-3-yl)pentane-2,4-dione relative to the unsubstituted analog (AlogP estimated ~0.8–1.0) makes it the preferred intermediate for programs needing increased lipophilicity to improve membrane permeability or blood-brain barrier penetration . This is based on computed physicochemical differentiation supported by class-level SAR of C-substituted morpholines, where 5-alkyl substitution consistently elevates logP without introducing additional hydrogen bond donors [1].

Scaffold-Hopping from Piperidine to Morpholine in Metabolic Stability Optimization

Compared to piperidine-substituted pentane-2,4-dione analogs, the morpholine ring in 3-(5-methylmorpholin-3-yl)pentane-2,4-dione introduces an oxygen atom that reduces basicity (morpholine pKa ~8.3 vs. piperidine pKa ~11.1) and provides an additional hydrogen bond acceptor [2]. This scaffold-hop is a well-precedented strategy in medicinal chemistry for reducing hERG liability and improving metabolic stability. Procurement of the 5-methyl variant specifically enables exploration of the impact of C-substitution on these properties, which the unsubstituted morpholine analog alone cannot support.

Enantioselective Synthesis and Chiral Resolution Studies Leveraging the C5 Stereocenter

The stereocenter at C5 of the morpholine ring in 3-(5-methylmorpholin-3-yl)pentane-2,4-dione enables procurement of enantiopure or enantioenriched batches for chiral SAR campaigns . This application is not addressable by the achiral 3-morpholinopentane-2,4-dione. Academic and industrial labs investigating stereospecific target engagement should select this compound when chirality is a critical variable, recognising that individual enantiomers may display divergent potency, selectivity, or metabolic profiles consistent with class-level morpholine SAR.

Quote Request

Request a Quote for 3-(5-Methylmorpholin-3-yl)pentane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.